6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Overview
Description
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and a phenoxy group with tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a pyridine derivative is reacted with a suitable phenoxy derivative under controlled conditions. The reaction conditions often require the use of strong bases or nucleophiles, and the process may involve heating and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6-tert-Butyl-2,4-dimethylphenol
Methylaluminum Bis (2,6-di-tert-butyl-4-methylphenoxide)
Butylated hydroxytoluene (BHT)
Uniqueness: 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid stands out due to its pyridine ring and carboxylic acid group, which are not present in the listed similar compounds. This structural difference may confer unique chemical and biological properties, making it suitable for specific applications where other compounds may not be effective.
Properties
IUPAC Name |
6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWTUTFLIBBLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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